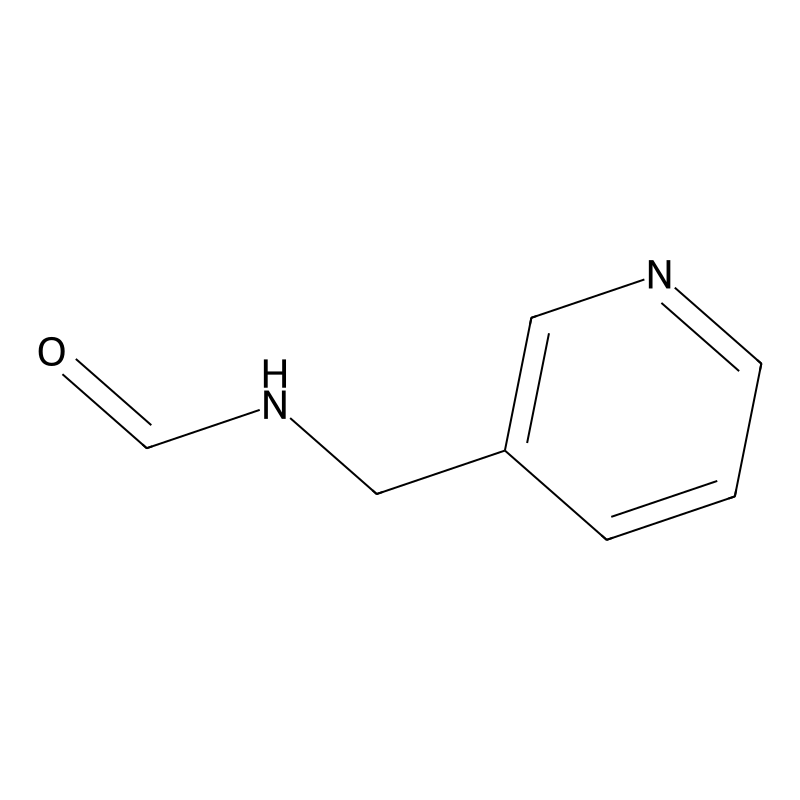

Formamide, N-(3-pyridinylmethyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Formamide, N-(3-pyridinylmethyl)-, also known as 3-pyridinylmethylformamide, is a chemical compound with the molecular formula . This compound features a formamide group () attached to a pyridine ring, specifically at the 3-position. The presence of the pyridine ring contributes to its unique chemical properties and potential biological activities, making it an important compound in organic synthesis and medicinal chemistry. Formamide, N-(3-pyridinylmethyl)- is characterized by its colorless appearance and is soluble in various organic solvents.

- Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using agents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the formamide group into an amine, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions may occur at the pyridine ring, leading to various substituted derivatives. Common reagents for these reactions include halogenating agents like N-bromosuccinimide.

The major products formed from these reactions include substituted pyridine derivatives, amines, and carboxylic acids, depending on the specific conditions used in each reaction.

Research indicates that formamide, N-(3-pyridinylmethyl)- exhibits potential biological activity. Its mechanism of action involves interactions with various molecular targets, where the formamide group can participate in hydrogen bonding and other non-covalent interactions with biological molecules. Additionally, the pyridine ring can engage in π-π interactions, which may influence its pharmacological properties. Studies suggest that this compound could play a role in biochemical pathways and has potential therapeutic applications in drug development.

Formamide, N-(3-pyridinylmethyl)- can be synthesized through several methods:

- N-formylation of 3-pyridinemethanamine: One common synthetic route involves using formic acid as the formylating agent under solvent-free conditions. This reaction is often catalyzed by solid acid catalysts like sulfonated rice husk ash (RHA-SO₃H), yielding good to high product yields.

- Reductive Amination Techniques: In industrial settings, reductive amination methods are employed. For instance, carbon dioxide can be reduced using sodium borohydride under mild atmospheric conditions to yield formamide derivatives efficiently .

Formamide, N-(3-pyridinylmethyl)- has diverse applications across various fields:

- Chemical Research: It serves as a building block for synthesizing more complex organic molecules.

- Biological Studies: The compound is investigated for its role in biochemical pathways and as a precursor for biologically active substances.

- Pharmaceutical Development: Ongoing research explores its potential therapeutic applications.

- Industrial Uses: It is utilized in producing polymers and other industrial chemicals due to its unique properties .

The interactions of formamide, N-(3-pyridinylmethyl)- with biological targets are an area of active research. The compound's ability to engage in hydrogen bonding and π-π interactions makes it a candidate for studying enzyme inhibition and receptor binding. These interactions may lead to altered cellular functions and provide insights into its therapeutic potential.

Several compounds share structural similarities with formamide, N-(3-pyridinylmethyl)-. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methyl-N-(2-pyridyl)formamide | Similar structure but with 2-position pyridine | Different position of the pyridine ring affects reactivity |

| N-Methylformamide | Lacks the pyridinylmethyl group | Simpler structure; less diverse reactivity |

| N-Formylmethylamine | Contains a formyl group instead of a formamide group | Different functional group leads to varied applications |

Formamide, N-(3-pyridinylmethyl)- is unique due to its specific structural features that confer distinct chemical and biological properties. The presence of the 3-pyridinylmethyl group allows for targeted interactions with molecular systems, enhancing its utility in research and application compared to similar compounds .